molecular formula C17H16N2 B5864771 2-(3-methylphenyl)-1-(prop-2-en-1-yl)-1H-benzimidazole

2-(3-methylphenyl)-1-(prop-2-en-1-yl)-1H-benzimidazole

Cat. No.: B5864771
M. Wt: 248.32 g/mol
InChI Key: XROKWPCLPCWMAM-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-1-(prop-2-en-1-yl)-1H-benzimidazole is an organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

2-(3-methylphenyl)-1-prop-2-enylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2/c1-3-11-19-16-10-5-4-9-15(16)18-17(19)14-8-6-7-13(2)12-14/h3-10,12H,1,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROKWPCLPCWMAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)-1-(prop-2-en-1-yl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. The reaction is usually carried out under acidic or basic conditions, often using catalysts to improve yield and selectivity.

Industrial Production Methods

Industrial production methods for benzimidazoles often involve large-scale batch or continuous processes. These methods may use optimized reaction conditions, such as temperature, pressure, and catalysts, to maximize efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzimidazoles can undergo oxidation reactions, often leading to the formation of N-oxides.

    Reduction: Reduction reactions can convert benzimidazoles to their corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, benzimidazoles are used as building blocks for the synthesis of more complex molecules. They serve as ligands in coordination chemistry and as intermediates in organic synthesis.

Biology

Benzimidazoles exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. They are often studied for their potential therapeutic applications.

Medicine

In medicine, benzimidazoles are used as active pharmaceutical ingredients in drugs for treating infections, cancer, and other diseases. Their ability to interact with various biological targets makes them valuable in drug discovery and development.

Industry

In industry, benzimidazoles are used as corrosion inhibitors, dyes, and polymer stabilizers. Their chemical stability and versatility make them suitable for various industrial applications.

Mechanism of Action

The mechanism of action of benzimidazoles often involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or modulate the activity of the target, leading to the desired biological effect. For example, some benzimidazoles inhibit tubulin polymerization, disrupting cell division and exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-1H-benzimidazole
  • 2-(4-methylphenyl)-1H-benzimidazole
  • 2-(3-chlorophenyl)-1H-benzimidazole

Uniqueness

2-(3-methylphenyl)-1-(prop-2-en-1-yl)-1H-benzimidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylphenyl and prop-2-en-1-yl groups may confer distinct properties compared to other benzimidazole derivatives.

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